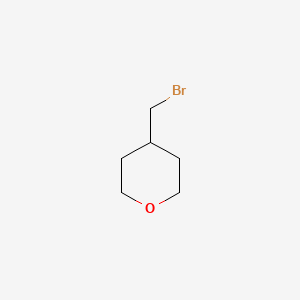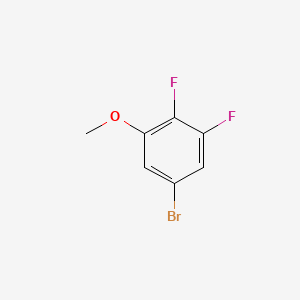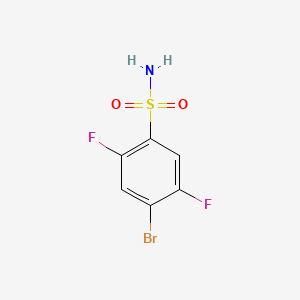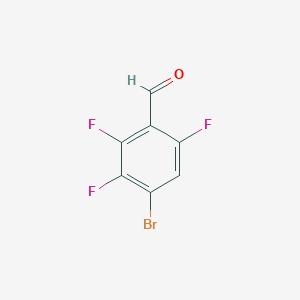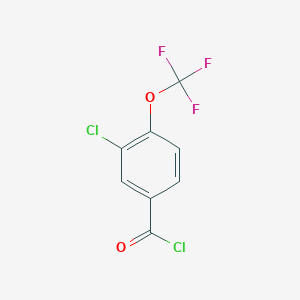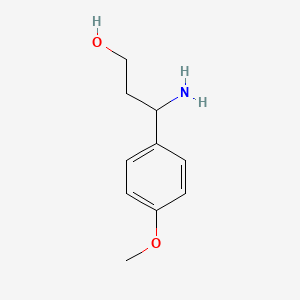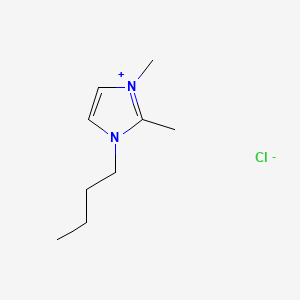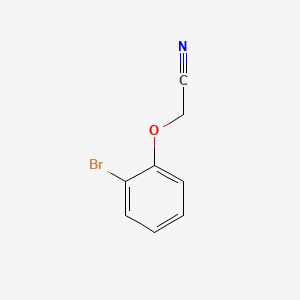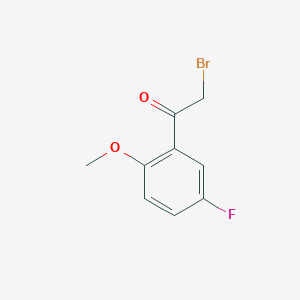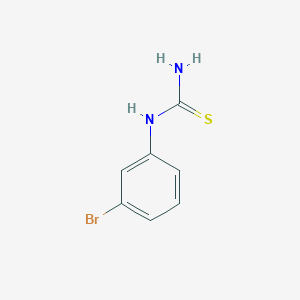
4-bromo-1H-pyrrole-2-carboxylic Acid
概要
説明
4-Bromo-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H4BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
作用機序
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the nitrogen atom and the conjugated π-system in the pyrrole ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1H-Pyrrole-2-Carboxylic Acid . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-bromo-1H-pyrrole-2-carboxylic acid involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further processed to obtain the desired compound .
Another method involves the reaction of 4-bromo-1H-pyrrole-2-yl-2,2,2-trichloroethanone with sodium hydroxide in tetrahydrofuran and water at room temperature. The reaction mixture is then acidified to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: 4-Bromo-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
4-Bromo-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
類似化合物との比較
4-Bromo-2-pyrrolecarboxaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.
2,4-Dibromo-1H-pyrrole: This compound has two bromine atoms attached to the pyrrole ring, making it more reactive in certain chemical reactions.
Uniqueness: 4-Bromo-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and carboxylic acid group make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
特性
IUPAC Name |
4-bromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWKEVJEMKKVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372424 | |
| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27746-02-7 | |
| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-bromo-1H-pyrrole-2-carboxylic acid?
A1: this compound exhibits a planar structure with the bromine, pyrrole ring, and carboxylic acid group lying approximately in the same plane. [] This planarity can influence its interactions with biological targets. The molecule also forms corrugated sheets held together by O—H⋯O hydrogen bonds in its crystal structure. [] This hydrogen bonding pattern can influence its solubility and stability.
Q2: Does this compound exhibit any notable biological activity?
A2: While this compound itself has not been extensively studied for its biological activity, it is a structural component of bromoageliferin, a marine alkaloid. [] Research suggests that the bromine substitution in bromoageliferin contributes to its enhanced antibacterial activity against Pseudomonas aeruginosa compared to its non-brominated analog, ageliferin. [] This finding highlights the potential of this compound as a scaffold for developing antibacterial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)
